molecular formula C18H18ClNO6S B2711781 ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866134-51-2

ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B2711781
CAS RN: 866134-51-2
M. Wt: 411.85
InChI Key: XMBKZECXYADCKW-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C18H18ClNO6S and its molecular weight is 411.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers explore their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The unique structural features of this compound may contribute to its cytotoxicity against cancer cells .

Antimicrobial Properties

Indole-based compounds often display antimicrobial activity. The sulfonyl group and benzoxazine moiety in this compound could make it a promising candidate for combating bacterial and fungal infections. Researchers study its effectiveness against specific pathogens and explore potential mechanisms of action .

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties. Investigating the impact of this compound on inflammatory pathways, cytokine production, and immune responses could reveal its therapeutic potential for inflammatory disorders .

Neuroprotective Applications

Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are of great interest. Researchers may explore whether this benzoxazine derivative exhibits neuroprotective effects, potentially mitigating neuronal damage or promoting neural repair .

Synthetic Methodology

The synthesis of indole derivatives remains an active area of research. Investigating novel synthetic routes to access this compound efficiently can contribute to the development of scalable methods for its production. Researchers explore reaction conditions, catalysts, and regioselectivity .

Pharmaceutical Applications

Beyond its specific biological activities, researchers assess the overall pharmacological profile of this compound. Pharmacokinetics, toxicity, and bioavailability studies are crucial for evaluating its suitability as a drug candidate. Additionally, crystallographic studies provide insights into its solid-state properties .

properties

IUPAC Name

ethyl 6-chloro-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6S/c1-3-25-18(21)17-11-20(15-10-12(19)4-9-16(15)26-17)27(22,23)14-7-5-13(24-2)6-8-14/h4-10,17H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBKZECXYADCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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